Compound Description: NLX-204 is a novel serotonin 5-HT1A receptor-biased agonist. [] It displays high affinity for the 5-HT1A receptor and exhibits over 1000-fold selectivity compared to other receptors such as noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1. [] NLX-204 preferentially stimulates ERK1/2 phosphorylation over other signaling pathways, leading to robust antidepressant-like activity in preclinical models. []
Relevance: While not sharing a direct structural overlap with 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol, NLX-204 contains a similar piperidine ring system substituted at the 4-position with an amino-methyl group. [] Both compounds explore modifications around a central piperidine scaffold for potential therapeutic applications, highlighting the importance of this core structure in medicinal chemistry. []
Compound Description: Batefenterol (TD-5959, GSK961081) is the first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist (MABA) bronchodilator. [] It displays 24-hour duration of action in preclinical models and was evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). []
Relevance: Batefenterol shares the core piperidine ring system with 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol. [] This structural similarity highlights the versatility of the piperidine scaffold in designing molecules with diverse pharmacological activities. [] Both compounds showcase how modifications around the piperidine core can lead to compounds targeting different therapeutic areas. []
Compound Description: These complexes are a series of gold(i) compounds with varying aryl substituents. [] They were investigated for their anticancer activity, demonstrating promising results against a panel of cell lines, including those resistant to Cisplatin. [] The most active compound, bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complex, showed higher activity than the known anticancer drug Auranofin. []
Relevance: While structurally distinct from 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol, this series of compounds highlights the application of heterocyclic structures, in this case, imidazol-2-ylidenes, for developing novel anticancer agents. [] This showcases a broader trend in medicinal chemistry, where diverse heterocycles are explored for their potential therapeutic properties. []
Compound Description: This series of gold(i) complexes, containing two imidazol-2-ylidene ligands with varying aryl substituents, were investigated for their anti-cancer activity. [] They exhibited higher potency compared to their mono-NHC gold(i) analogues and displayed efficacy against ovarian and leukemia cell lines. [] Notably, these complexes demonstrated higher selectivity towards tumor cells compared to established drugs Auranofin and Cisplatin. []
Relevance: These compounds, despite lacking a direct structural overlap with 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol, demonstrate the exploration of different heterocyclic structures, specifically imidazol-2-ylidenes, for developing new anticancer agents. [] The research on these gold(i) complexes highlights a broader trend in medicinal chemistry, where diverse heterocycles are explored for their potential therapeutic properties. []
Compound Description: L-372,662 is a potent oxytocin antagonist with improved pharmacokinetic properties compared to its predecessor, L-371,257. [] It displays good potency in both in vitro and in vivo assays, demonstrating high oral bioavailability and excellent selectivity against human arginine vasopressin receptors. []
Relevance: L-372,662 shares the piperidine ring system with 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol. [] Notably, both compounds feature a substituent at the 4-position of the piperidine ring. [] This shared structural motif underscores the adaptability of the piperidine scaffold for creating compounds with different pharmacological profiles, highlighting its importance in drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.